molecular formula C7H9ClINO B15298445 4-Amino-3-chloro-5-methylphenol hydroiodide

4-Amino-3-chloro-5-methylphenol hydroiodide

Cat. No.: B15298445
M. Wt: 285.51 g/mol
InChI Key: CSZKOTGKYOBJQQ-UHFFFAOYSA-N
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Description

4-Amino-3-chloro-5-methylphenol hydroiodide is a chemical compound with the molecular formula C7H9ClINO. It is a derivative of phenol, characterized by the presence of amino, chloro, and methyl groups on the benzene ring, along with a hydroiodide group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-chloro-5-methylphenol hydroiodide typically involves the following steps:

    Nitration: The starting material, 3-chloro-5-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Hydroiodide Formation: The final step involves the reaction of 4-amino-3-chloro-5-methylphenol with hydroiodic acid to form the hydroiodide salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-chloro-5-methylphenol hydroiodide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions include various derivatives of 4-Amino-3-chloro-5-methylphenol, such as nitroso, nitro, and substituted phenol compounds .

Scientific Research Applications

4-Amino-3-chloro-5-methylphenol hydroiodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-3-chloro-5-methylphenol hydroiodide involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-chlorophenol
  • 4-Amino-5-methylphenol
  • 3-Chloro-5-methylphenol

Comparison

Compared to these similar compounds, 4-Amino-3-chloro-5-methylphenol hydroiodide is unique due to the presence of both the chloro and methyl groups on the benzene ring, along with the hydroiodide group.

Properties

Molecular Formula

C7H9ClINO

Molecular Weight

285.51 g/mol

IUPAC Name

4-amino-3-chloro-5-methylphenol;hydroiodide

InChI

InChI=1S/C7H8ClNO.HI/c1-4-2-5(10)3-6(8)7(4)9;/h2-3,10H,9H2,1H3;1H

InChI Key

CSZKOTGKYOBJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)Cl)O.I

Origin of Product

United States

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